Benzothiazolinone

Descripción

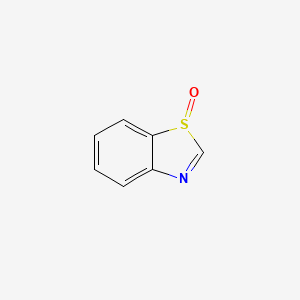

Structure

2D Structure

Propiedades

IUPAC Name |

1,3-benzothiazole 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-10-5-8-6-3-1-2-4-7(6)10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQNSPXDWSNUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CS2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Benzothiazolinone and Its Derivatives

Classical and Contemporary Synthesis Approaches

The synthesis of benzothiazolinone and its derivatives relies on a variety of chemical transformations, ranging from well-established classical methods to modern, more sustainable approaches.

Condensation Reactions for this compound Formation

Condensation reactions represent a fundamental approach for the synthesis of benzothiazoles, closely related to benzothiazolinones. A commonly employed method involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing compounds. mdpi.com For instance, benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol and aromatic aldehydes. mdpi.com This reaction can be carried out under various conditions, including refluxing in toluene (B28343) or using specific catalysts. mdpi.com Another variation involves the condensation of 2-aminothiophenol (B119425) with aldehydes and their derivatives, catalyzed by systems like H₂O₂/HCl in ethanol (B145695) at room temperature, yielding benzothiazoles efficiently. mdpi.com The condensation of ortho-aminothiophenol with fatty acids under microwave irradiation, catalyzed by P₄S₁₀, has also been reported as a rapid and solvent-free method for preparing 2-substituted benzothiazoles with high yields. mdpi.com

The condensation of 2-aminothiophenol with different carbonyl compounds such as aldehydes, acids, ketones, diketones, and β-ketoesters is a widely used method for synthesizing benzothiazole (B30560) derivatives. ekb.eg A plausible mechanism for the formation of benzothiazole derivatives via condensation involves the nucleophilic attack of 2-aminothiophenol on the carbonyl group, followed by cyclization and subsequent dehydration. ekb.eg

Cyclization Pathways to this compound Scaffolds

Cyclization reactions are crucial for constructing the this compound ring system. One approach involves the intramolecular cyclization of ortho-halogenated analogs. mdpi.com For example, benzothiazoles can be synthesized from ortho-halothioureas using transition metal catalysts like Cu(I) and Pd(II). mdpi.com Another cyclization pathway involves thioamide derivatives, which can undergo visible light-driven intramolecular C-S bond formation to yield benzothiazoles. mdpi.com This photochemical cyclization can proceed without the need for an external photoredox catalyst, transition-metal catalyst, or base. mdpi.com Base-promoted intramolecular C-S bond coupling cyclization of N'-substituted-N-(2-halophenyl)thioureas, O'-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides in dioxane without a transition metal has also been shown to yield 2-substituted benzothiazoles in good yields. mdpi.com

Redox cyclization strategies have also been developed, such as the synthesis of 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids in the presence of elemental sulfur and N-methylmorpholine under metal- and solvent-free conditions. organic-chemistry.org Copper-catalyzed oxidative cyclization of 2-aminophenols or 2-iodoanilines with alkenes in the presence of elemental sulfur provides diverse benzothiazoles. organic-chemistry.org

Derivatization Strategies for the this compound Nucleus

Derivatization of the this compound nucleus allows for the modification of its properties and the creation of a wide range of functionalized derivatives. This can be achieved through various reactions targeting different positions on the core structure. While the provided search results primarily discuss the synthesis and derivatization of the related benzothiazole scaffold, the principles often extend to benzothiazolinones.

Derivatization strategies are commonly employed to modify compounds for various purposes, including enhancing their detection in analytical techniques like chromatography. greyhoundchrom.comnih.govresearchgate.net Techniques such as alkylation, silylation, and acylation are widely used for derivatization. nih.gov For instance, alkylation can modify compounds containing acidic hydrogens, converting organic acids into esters that are more suitable for chromatography. nih.gov 3-Methyl-2-benzothiazolinone hydrazone (MBTH) is itself a derivatization reagent used for the detection of aliphatic aldehydes. greyhoundchrom.comnih.gov

Specific to benzothiazole derivatives, strategies include the introduction of substituents through reactions like the condensation of 2-aminothiophenol with various reagents. ekb.eg The synthesis of 2-arylbenzothiazoles by the condensation of 2-aminothiophenol with aryl methylene (B1212753) cyanothioacetamide derivatives has been reported. ekb.eg Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones can also yield 2-substituted benzothiazoles with various substituents tolerated on the benzene (B151609) rings. organic-chemistry.org

Functionalization at specific positions of related scaffolds like 2,1,3-benzothiadiazole (B189464) has been explored through regioselective C-H functionalization and aryne reactivity. acs.org These methods, while applied to a different scaffold, illustrate the potential for targeted derivatization of the this compound system.

Green Chemistry Principles in this compound Synthesis

The increasing emphasis on sustainable chemical processes has led to the development of green chemistry approaches for the synthesis of this compound derivatives, focusing on reducing environmental impact and improving efficiency.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free conditions offer significant advantages in terms of reduced waste, lower costs, and simpler work-up procedures. Several methods for synthesizing benzothiazoles, which can be relevant to this compound synthesis, have been developed under such conditions.

An efficient, easy, and green method for benzothiazole synthesis involves the condensation of 2-aminothiophenol with various aromatic aldehydes using SnP₂O₇ as a reusable heterogeneous catalyst, achieving high yields and short reaction times. mdpi.com While this method uses a catalyst, the focus on reusability aligns with green chemistry principles.

More directly relevant are methods explicitly described as solvent-free and catalyst-free. A stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of benzothiazoles at room temperature. organic-chemistry.org The use of elemental sulfur as a traceless oxidizing agent allows for a simple solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-hydroxy/amino/mercaptan anilines. organic-chemistry.org A decarboxylative redox cyclization strategy provides 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids under metal- and solvent-free conditions. organic-chemistry.org

A novel catalyst-free protocol for the synthesis of 2-unsubstituted benzothiazole derivatives involves the reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ in the presence of BH₃NH₃. rsc.org This method is highlighted as an unprecedented catalyst-free approach. rsc.org

An efficient green protocol for the synthesis of 2-substituted benzothiazoles under solvent and catalyst-free conditions involves the direct reaction of o-amino thiophenol and carboxylic acid at elevated temperatures. ijcps.org This method offers advantages such as a simple procedure, no need for coupling agents or oxidants, no waste product other than water, easy purification, and high yields. ijcps.org

Ball-milling strategies using recyclable catalysts like ZnO-NPs have also been developed for the solvent-free synthesis of benzothiazole derivatives, providing environmentally friendly conditions and high efficiency. rsc.org

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often increasing yields compared to conventional heating methods. This technique has been applied to the synthesis of this compound derivatives.

Microwave-assisted reactions have been successfully employed in the synthesis of new imide and formamide (B127407) derivatives of 2(3H)-benzothiazolinones. researchgate.net Microwave irradiation provided these derivatives more efficiently than conventional two-step methods involving isolated amic acids. researchgate.net The synthesis of formamide products was also achieved using microwave assistance. researchgate.net

Microwave irradiation has been used for the condensation of ortho-aminothiophenol with fatty acids in a solvent-free environment, catalyzed by P₄S₁₀, leading to rapid and high-yielding synthesis of 2-substituted benzothiazoles. mdpi.com

The synthesis of benzene-1,3-bis(benzothiazole) via the condensation of 2-aminothiophenol with benzene-1,3-dicarbaldehyde under microwave irradiation has also been reported. ekb.eg Microwave-assisted synthesis of benzothiazole derivatives using glycerol (B35011) as a green solvent via the condensation of 2-aminothiophenol with aldehydes has demonstrated a rapid method without the need for a catalyst. proquest.com

Studies comparing microwave irradiation with conventional heating for the synthesis of hydroxy phenyl benzothiazoles have shown that the microwave method is superior in terms of reaction rate and product yield. scielo.br Microwave-assisted condensation reactions of 2-amino-6-nitro benzothiazole and 3,5-diiodosalicyldehyde have been shown to efficiently synthesize Schiff bases in alcoholic medium with acetic acid, resulting in significantly decreased reaction times and improved yields compared to conventional methods. scispace.com

Microwave-assisted synthesis of 2-alkylbenzothiazoles through the condensation of 2-aminothiophenol and aliphatic aldehydes in the presence of active carbon/silica (B1680970) gel under solvent-free conditions has also been reported, affording high yields. jst.go.jpnih.gov

Visible Light-Mediated Approaches

Visible light-mediated synthesis has emerged as an environmentally benign and powerful strategy for constructing complex molecules, including this compound derivatives. These methods often leverage photocatalysts to facilitate reactions under mild conditions.

One approach involves the visible light-induced synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. In some instances, an in situ-generated disulfide acts as a photosensitizer, generating key oxidants like singlet oxygen and superoxide (B77818) anion for the dehydrogenation step. organic-chemistry.org

Another notable development is the use of graphitic carbon nitride (g-C₃N₄) as a recyclable, metal-free photocatalyst for the visible light-induced synthesis of 2-arylbenzothiazoles. bohrium.comresearchgate.netresearchgate.net This method, conducted under visible light irradiation, has demonstrated high yields (89–97%) and selectivity, along with short reaction times (5–15 minutes). bohrium.comresearchgate.net The recyclability of g-C₃N₄ is a significant advantage for sustainable synthesis. bohrium.comresearchgate.net

Organophotocatalysts such as Rose Bengal, fluorescein, TETPY, and PYTZ have also been employed in photo-assisted benzothiazole synthesis under visible light. chemrxiv.orgdntb.gov.ua For example, Rose Bengal has been used in the visible-light-induced synthesis of phosphorylated benzothiazoles from 2-isocyanoaryl thioethers and diarylphosphine oxides. chim.it This method allows for the simultaneous formation of C–S and C–P bonds. chim.it

Furthermore, visible light has been utilized in photocatalyst-free alkylation and acylation reactions of benzothiazoles. rsc.org Using alkyl/acyl substituted Hantzsch esters as radical precursors under blue LED irradiation and in the presence of BF₃·Et₂O and Na₂S₂O₈, various benzothiazole derivatives have been obtained in good yields. rsc.org

Targeted Synthesis of Substituted this compound Analogues

Targeted synthesis of substituted this compound analogues often requires precise control over regioselectivity and the ability to incorporate diverse functional groups.

Achieving regioselectivity is crucial when synthesizing substituted benzothiazoles to ensure the desired isomer is obtained. Methods focusing on intramolecular cyclization and controlled coupling reactions have been developed.

One regioselective approach involves a metal-free cascade intramolecular C-S bond formation. thieme-connect.comacs.org This method, which can be carried out under microwave irradiation or conventional thermal conditions, involves 2-fluoroanilines, benzoyl chlorides, and Lawesson's reagent, proceeding through an SNAr mechanism. thieme-connect.com This technique offers a practical and atom-economical route to regioselectively substituted benzothiazoles. thieme-connect.com

Another example of regioselective synthesis is the reaction of 2-(allyloxy)benzothiazole with allylic Grignard reagents in the presence of copper bromide, leading to the regioselective synthesis of 1,5-dienes. rsc.org The regioselectivity can be influenced by the presence or absence of copper(I) bromide, suggesting the role of coordinative effects. rsc.org Highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles has also been reported. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to synthesize complex molecules in a single step from three or more reactants. preprints.orgresearchgate.net MCR strategies have been successfully applied to the synthesis of benzothiazole derivatives. rsc.org

One example is a four-component condensation reaction involving benzil, an aldehyde, 2-aminobenzimidazole (B67599) or 2-amino-6-nitrobenzothiazole, and ammonium (B1175870) acetate, leading to the synthesis of benzothiazole derivatives under mild conditions. ijbpas.com

MCRs utilizing 2-aminobenzothiazole (B30445) have shown promise for the efficient synthesis of diverse nitrogen-containing heterocycles. researchgate.netresearchgate.net These reactions leverage the reactivity of 2-aminobenzothiazole as a building block. researchgate.net

A three-component reaction (3CR) has been employed for the synthesis of pyrimido[2,1-b] mdpi.comorganic-chemistry.orgbenzothiazole (PBT) derivatives. rsc.org For instance, a Hf(OTf)₄-catalyzed 3CR involving 2-aminobenzothiazole has been reported as a powerful tool for accessing a library of PBT-based compounds. rsc.org

MCRs have also been used in the synthesis of substituted 4H-pyrimido[2,1-b] mdpi.comorganic-chemistry.orgbenzothiazole curcumin (B1669340) derivatives, involving the condensation of substituted benzaldehyde (B42025) and curcumin with substituted benzothiazole. eurekaselect.com

Novel Synthetic Reagents and Catalytic Systems for this compound Assembly

The development of novel synthetic reagents and catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of this compound synthesis.

Transition metal catalysis, particularly using palladium, copper, and iron, has been widely employed in benzothiazole synthesis. mdpi.comrsc.orgnih.gov For example, copper-catalyzed methods for the formation of 2-substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles have been reported. mdpi.com Palladium(II)-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas also yields 2-(dialkylamino)benzothiazoles. nih.gov Iron catalysts have been used for the arylation of benzothiazole with benzyl (B1604629) alcohols or aryl ketones. rsc.org

Metal-free conditions have also gained significant attention, aligning with green chemistry principles. bohrium.comthieme-connect.comacs.orgijbpas.comrsc.org Examples include the use of iodine to promote the condensation of 2-aminothiophenol with aldehydes organic-chemistry.org, and the aforementioned visible light-induced synthesis using graphitic carbon nitride bohrium.comresearchgate.netresearchgate.net. Hypervalent iodine reagents have also been utilized to catalyze the cyclization of aryl isothiocyanates with thiophenes or benzenes under metal-free conditions. rsc.org

Novel heterogeneous catalysts, such as ZnO-beta zeolite and silica nanospheres supporting a ferrocene-containing ionic liquid, have been developed for benzothiazole synthesis, offering advantages in terms of recyclability and reusability. researchgate.netekb.eg Three-component copper-catalyzed reactions involving 2-iodophenylisocyanides, potassium sulfide, and various amines have been shown to yield 2-aminobenzothiazoles efficiently. nih.gov

Innovative approaches include the use of 3D printed catalyst embedded stirrer devices, which have been explored for the synthesis of 2-substituted benzothiazoles using yttrium chloride hexahydrate as a catalyst. ucl.ac.uk These devices offer potential for simplified reaction protocols and workup procedures. ucl.ac.uk

Data Tables

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the findings highlight various reaction conditions and reported yields for different synthetic methods. Below is a conceptual representation of how such data could be presented based on the search findings, illustrating the impact of different catalysts and conditions on yield.

| Synthetic Method | Reactants | Catalyst/Conditions | Reported Yield Range (%) | Key Finding | Source |

| Condensation of 2-aminothiophenol with aldehydes | 2-aminothiophenol, Aromatic aldehydes | H₂O₂/HCl in ethanol, room temperature | Excellent yields | Effective for aldehydes with electron-donating and withdrawing groups. mdpi.com | mdpi.com |

| Condensation of 2-aminobenzenethiol with nitriles | 2-aminobenzenethiols, Nitriles | Copper catalyst | Not specified | Copper-catalyzed method. mdpi.com | mdpi.com |

| Visible light-induced synthesis of 2-arylbenzothiazoles | 2-aminothiophenol derivatives, Aromatic aldehyde | g-C₃N₄, Visible light (blue LED), air atmosphere | 89–97 | High yields, short reaction times, recyclable catalyst. bohrium.comresearchgate.net | bohrium.com |

| Visible light-induced synthesis of phosphorylated benzothiazoles | 2-isocyanoaryl thioethers, Diarylphosphine oxides | Rose Bengal, Visible light | Moderate to good yields | Simultaneous C–S and C–P bond formation. chim.it | chim.it |

| Photocatalyst-free alkylation/acylation of benzothiazoles | Benzothiazoles, Hantzsch esters | Blue LED, BF₃·Et₂O, Na₂S₂O₈ | Good yields | Mild conditions, scalability. rsc.org | rsc.org |

| Metal-free cascade intramolecular S-arylation (Regioselective) | 2-fluoroanilines, Benzoyl chlorides, Lawesson's reagent | Microwave irradiation or thermal conditions | Not specified | Regioselective, atom-economical. thieme-connect.comacs.org | thieme-connect.com |

| Three-component reaction for PBT derivatives | 2-aminobenzothiazole, other components | Hf(OTf)₄ catalyst | Not specified | Facile access to PBT library. rsc.org | rsc.org |

| RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas | N-arylthioureas | RuCl₃ catalyst | Up to 91 | Direct synthesis of 2-aminobenzothiazoles. nih.gov | nih.gov |

| Pd(OAc)₂-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas | N-aryl-N',N'-dialkylthioureas | Pd(OAc)₂ catalyst | Same yields as RuCl₃ | Formation of 2-(dialkylamino)benzothiazoles. nih.gov | nih.gov |

Mechanistic Investigations in Benzothiazolinone Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of benzothiazolinone derivatives can proceed through various routes, each involving distinct intermediates and transition states, influenced by the choice of oxidants and catalysts. Mechanistic studies are essential for understanding and controlling these transformations.

Role of Intermediates and Transition States

Mechanistic studies in this compound synthesis often involve identifying and characterizing transient species such as intermediates and transition states. These species play a critical role in determining the reaction pathway, rate, and selectivity. For instance, in the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, a plausible mechanism involves the nucleophilic attack of 2-aminothiophenol on the aldehyde carbonyl group, leading to the formation of an intermediate imine ekb.eg. Subsequent intramolecular cyclization yields a dihydrobenzothiazole intermediate, which then undergoes oxidation to furnish the benzothiazole (B30560) derivative ekb.eg. Theoretical calculations, such as density functional theory (DFT) studies, can provide insights into the energetics and structures of transition states, helping to elucidate the reaction coordinate and confirm proposed mechanisms thieme-connect.com. In some photocatalytic syntheses, mechanistic studies suggest the involvement of radical intermediates, such as electrophilic or nucleophilic sulfur radicals, which play distinct roles depending on the specific reaction conditions and substrates thieme-connect.com.

Mechanistic Role of Oxidants and Catalysts

Oxidants and catalysts are pivotal in facilitating this compound synthesis by lowering activation energies, directing reaction pathways, and improving yields. Their mechanistic roles are diverse and highly dependent on the synthetic strategy employed.

In oxidative cyclization reactions, oxidants are necessary for the dehydrogenation step that leads to the formation of the aromatic benzothiazole ring. For example, in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, air oxidation of a dihydrobenzothiazole intermediate can furnish the final product ekb.eg. In some visible light-mediated syntheses, an in situ-generated disulfide can act as a photosensitizer, generating key oxidants like singlet oxygen and superoxide (B77818) anion for the dehydrogenation step organic-chemistry.org.

Catalysts, including metal catalysts (e.g., palladium, copper, nickel) and organocatalysts (e.g., N-heterocyclic carbenes), play crucial roles in various this compound synthetic methods. Palladium-catalyzed C-S coupling reactions have been employed in the synthesis of sugar-based benzothiazoles, where coordination to palladium and intramolecular hydrogen bonding were found to be important for efficiency and chemoselectivity wpmucdn.com. Copper-mediated coupling reactions, such as the Ullmann reaction, can involve the formation of thiophenol intermediates followed by oxidative cyclization wjahr.com. Metal-free catalytic systems, such as graphitic carbon nitride under visible light irradiation, have also been developed for benzothiazole synthesis via intramolecular C-H functionalization/C-S bond formation organic-chemistry.org. The mechanistic role of catalysts often involves activating substrates, facilitating bond formation, and regenerating active species within the catalytic cycle acs.org. For instance, in a laccase/DDQ cooperative catalytic system for benzothiazole synthesis, laccase acts as a biocatalyst, utilizing molecular oxygen as an oxidant, while DDQ is proposed to act as a hydride acceptor in a dehydrogenation step rsc.org.

Mechanistic Studies of Biological Interactions of this compound Derivatives

This compound derivatives exhibit a wide range of biological activities, which are mediated through their interactions with various molecular targets and modulation of cellular pathways. Mechanistic studies in this area aim to unravel the molecular basis of these interactions.

Interaction with Molecular Targets (e.g., enzymes, proteins, DNA)

This compound derivatives interact with a diverse array of biological macromolecules, including enzymes, proteins, and DNA. These interactions are often crucial for their therapeutic effects. For example, some benzothiazole derivatives have shown antibacterial activity by targeting enzymes like DNA gyrase and tyrosine kinase nih.gov. Molecular docking studies have been used to predict the binding modes and affinities of benzothiazole derivatives for target proteins or receptors, providing insights into the molecular determinants of ligand binding wjahr.comnih.gov. These studies can reveal specific interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking interactions, between the benzothiazole scaffold and amino acid residues in the binding site nih.govacs.orgmdpi.com.

Data from docking studies can be presented in tables to show the binding affinities and key interactions of different benzothiazole derivatives with a specific molecular target.

| Compound | Target Enzyme/Protein | Docking Score (kcal/mol) | Key Interactions |

| Compound 72c nih.gov | DNA gyrase nih.gov | -9.59 nih.gov | Not specified in snippet |

| Compound 72a nih.gov | Tyrosine kinase nih.gov | -9.61 nih.gov | Not specified in snippet |

| Compound 4a nih.gov | MurB enzyme nih.gov | -263.28 nih.gov | Not specified in snippet |

| Compound 2 acs.org | 5-HT1A receptor acs.org | -5.1 acs.org | Not specified in snippet |

| Compound 2 acs.org | 5-HT7 receptor acs.org | -6.3 acs.org | Not specified in snippet |

| BTS mdpi.com | Lysozyme mdpi.com | Not specified in snippet | Aromatic, hydrophobic Van der Waals, π-π stacking, hydrogen bonding mdpi.com |

| Compound 8a rsc.org | EGFR rsc.org | -29.48 rsc.org | Hydrogen bond with Met769, lipophilic interactions rsc.org |

Benzothiazole derivatives can also interact with DNA. Some compounds have been shown to induce DNA damage, potentially through mechanisms involving reactive oxygen species (ROS) researchgate.net. DNA intercalation and interference with microtubule dynamics have also been reported as mechanisms for the anticancer effects of certain benzothiazole derivatives wjahr.com. Molecular docking studies can also be used to investigate the binding of benzothiazole derivatives to DNA, analyzing hydrogen bonding, hydrophobic interactions, and binding energies within the DNA groove researchgate.net.

Modulation of Cellular Pathways (e.g., oxidative stress induction, DNA replication interference)

This compound derivatives can modulate various cellular pathways, contributing to their biological effects. One such pathway is the induction of oxidative stress. Some benzothiazole derivatives have been reported to increase the production of ROS in cancer cells, which can lead to DNA damage and activation of apoptotic pathways researchgate.net. The exact mechanisms by which these compounds induce ROS production are not always clearly understood researchgate.net.

Interference with DNA replication is another significant mechanism of action for some benzothiazole derivatives, particularly in their role as anticancer agents wjahr.com. This can occur through various means, including the inhibition of enzymes essential for DNA replication, such as topoisomerases bpasjournals.com. Topoisomerase inhibitors, including some benzothiazole derivatives, disrupt DNA replication by stabilizing cleaved DNA intermediates, leading to cell death bpasjournals.comesisresearch.org.

Modulation of other cellular processes like metabolism and stress response pathways by benzothiazole derivatives has also been indicated unito.it.

Ligand-Receptor Binding Mechanisms

The biological activity of this compound derivatives often stems from their specific binding to biological receptors. Understanding the mechanisms of ligand-receptor binding is crucial for the rational design of more potent and selective compounds.

Molecular docking and molecular dynamics simulations are powerful computational tools used to study ligand-receptor binding mechanisms wjahr.com. These methods can elucidate binding modes, conformational changes upon binding, and the dynamic behavior of ligand-receptor complexes wjahr.com. Key interactions involved in the binding of benzothiazole derivatives to receptors include hydrogen bonding, hydrophobic interactions, and aromatic interactions such as π-π stacking nih.govacs.orgmdpi.comwjarr.com. The aromaticity of the benzothiazole ring system facilitates π-π stacking interactions with aromatic amino acids in target proteins, contributing to ligand-receptor binding and molecular recognition wjahr.com.

Studies on the interaction of benzothiazole derivatives with specific receptors, such as 5-HT1A and 5-HT7 receptors, have highlighted the importance of hydrogen bonding and side-chain hydrophobic interactions with the benzothiazolone ring acs.org. The carbonyl oxygen and the benzothiazole ring can form these interactions, contributing to high selectivity and affinity acs.org. The structural similarity between different receptors can sometimes lead to cross-reactivity among ligands acs.org.

Detailed analysis of ligand-receptor complexes can provide information on the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bond distances and angles, hydrophobic contacts).

| Compound-Receptor Complex | Key Amino Acid Residues Involved | Type of Interaction |

| Molecule 1 - 5-HT1A receptor acs.org | ECL2 (extra cellular loop 2) acs.org | H-bond, salt bridges acs.org |

| Benzothiazole derivatives - Dihydroorotase researchgate.net | LEU222 or ASN44 researchgate.net | Hydrogen bonds researchgate.net |

| Benzothiazole derivatives - α-glucosidase researchgate.net | Active target residues researchgate.net | Hydrophobic interactions (π-π stacking, π-sulphur, π-cation, π-anion) researchgate.net |

| BTS - Lysozyme mdpi.com | TRP108 mdpi.com | Aromatic edge-to-face (T-shaped) π-π stacking mdpi.com |

| Compound 8a - EGFR rsc.org | Met769, Lys721 rsc.org | Hydrogen bond, lipophilic interactions rsc.org |

The binding constant values obtained experimentally and theoretically can further characterize the strength of the ligand-receptor interaction mdpi.com. Moderate binding behavior has been observed in some cases, influenced by a balance of different interactions mdpi.com.

Mechanisms of Environmental Transformation of this compound

The environmental fate of this compound is influenced by a variety of transformation processes, including photodegradation, hydrolysis, biotransformation, and oxidative degradation. These mechanisms can occur simultaneously or sequentially, leading to the formation of various transformation products.

Photodegradation Mechanisms of this compound

Photodegradation is a significant pathway for the transformation of this compound in aquatic environments exposed to sunlight or UV irradiation. Studies have investigated the photodegradation of this compound (BTH) and its derivatives like 2-mercaptobenzothiazole (B37678) (MBT) under various conditions.

Research on benzisothiazolinone (BIT) photodegradation under UV-Vis irradiation in water identified fourteen photoproducts, suggesting a mechanism involving isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes. researchgate.net The photodegradation of BIT can be attributed to both direct and indirect photodegradation pathways. researchgate.net The non-charged state of BIT in neutral and basic solutions demonstrated higher photodegradability compared to its protonated state in acidic solutions. researchgate.net N,N-dimethylsulfamide (DMS) was identified as a major phototransformation product in natural waters, primarily generated through indirect photodegradation processes, indicating its potential persistence in the environment. researchgate.net

For benzothiazole (BTH), photodegradation under UV irradiation has been investigated in the presence of iron oxides and oxalic acid, demonstrating an effective heterogeneous photo-Fenton-like system. royalsocietypublishing.orgnih.gov This system achieved significant removal of BTH, following a first-order kinetic model. royalsocietypublishing.orgnih.gov The photoproduction of hydroxyl radicals (•OH) was observed in this system, contributing to the degradation process. royalsocietypublishing.orgnih.gov Analysis of transformation products revealed the formation of six different compounds, with eventual decomposition leading to sulfate (B86663) and nitrate (B79036) ions. nih.gov

Another study on the photodegradation of 2-mercaptobenzothiazole (MBT) using sodium decatungstate salts as a photocatalyst showed enhanced degradation under aerated conditions. aphrc.org The proposed mechanism involves electron transfer and hydrogen atom abstraction facilitated by excited state species of the photocatalyst. aphrc.org Initial steps lead to hydroxylation of the aromatic ring, forming hydroxylated MBT isomers and a disulfide form of MBT. aphrc.org Further irradiation results in the oxidation of hydroxylated isomers to sulfoxide (B87167) derivatives, with complete mineralization observed after prolonged exposure. aphrc.org

Hydrolysis Mechanisms

Hydrolysis involves the reaction of a compound with water, leading to its breakdown. While direct hydrolysis of the core this compound structure might be slow under typical environmental conditions, it can play a role in the transformation of certain benzothiazole derivatives or as part of a broader degradation pathway.

Some benzothiazole derivatives can undergo hydrolysis. For example, certain precursors to 2-mercaptobenzothiazole (MBT), such as CBS (N-cyclohexyl-2-benzothiazolesulfenamide), hydrolyze into both benzothiazole and MBT. canada.ca DCBS (N,N-dicyclohexyl-2-benzothiazolesulfenamide) is not persistent in water due to hydrolysis, forming MBT and dicyclohexylamine. canada.ca

Enzymatic hydrolysis can also be relevant. Benzothiazole-2-sulfonate hydrolase is an enzyme that catalyzes the hydrolysis of benzothiazole-2-sulfonate, cleaving the sulfonate group and forming benzothiazole-2-sulfinate and a hydroxyl group. ontosight.ai This enzymatic activity is considered a key step in the biodegradation pathway of certain benzothiazole derivatives. ontosight.ai

Studies on the hydrolysis of other related compounds, such as p-phenylenediamine (B122844) antioxidants which share some structural features with benzothiazoles, have provided insights into potential hydrolysis mechanisms involving proton transfer and nucleophilic substitution. acs.org

Biotransformation Pathways (e.g., microbial degradation)

Microbial degradation, or biotransformation, is a crucial process for the removal of this compound and its derivatives in various environments, particularly in wastewater treatment plants and contaminated soils and waters.

Numerous studies have demonstrated the ability of pure and mixed microbial cultures to degrade benzothiazoles. oup.comscispace.comresearchgate.netbibliotekanauki.pl Activated sludge, commonly used in wastewater treatment, contains microorganisms capable of benzothiazole biotransformation. oup.comscispace.comresearchgate.netbibliotekanauki.pl

Specific bacterial strains have been identified for their ability to degrade benzothiazoles. These include various Rhodococcus strains (e.g., Rhodococcus strain PA, Rhodococcus pyridinovorans strain PA, Rhodococcus rhodochrous strain OHBT, Rhodococcus erythropolis strain BTSO31) and Pseudomonas putida strain HKT554. oup.comscispace.comresearchgate.netbibliotekanauki.plnih.gov These microorganisms can sometimes utilize benzothiazole as a sole carbon, nitrogen, and energy source. oup.comresearchgate.netbibliotekanauki.pl

Degradation pathways can vary depending on the microbial species and the specific benzothiazole compound. For instance, Rhodococcus strain PA is suggested to degrade benzothiazole (BTH) via the meta-cleavage pathway. oup.com The degradation of 2-aminobenzothiazole (B30445) (ABT) by bacterial cultures has been shown to yield ammonia (B1221849) and sulfate. oup.comresearchgate.net Pseudomonas putida strain HKT554 has been reported to transform BTH through oxidation of the thiazole (B1198619) ring to form benzothiazolone/2-hydroxybenzothiazole (B105590). nih.gov Hydroxylation has been observed as a main transformation reaction for benzothiazole (BT) in membrane bioreactors treating municipal wastewater. nih.govresearchgate.net

While some benzothiazole derivatives like 2-mercaptobenzothiazole (MBT) may not serve as growth substrates for all degrading cultures, some microorganisms can still cause its biotransformation. oup.comresearchgate.net For example, Pseudomonas putida strain HKT554 is capable of transforming MBT to 2-methylthiobenzothiazole (MTBT) in the presence of naphthalene (B1677914) dioxygenase. scispace.com

Studies in membrane bioreactors (MBRs) treating synthetic municipal wastewater containing benzothiazole (BT) and benzotriazole (B28993) (BTA) showed high removal efficiencies, with biotransformation being a major contributor. nih.govresearchgate.net The biodegradation kinetic coefficient for BT increased significantly after an adaptation period, indicating that microbial communities can adapt to degrade these compounds. nih.govresearchgate.net

Oxidative Degradation Mechanisms (e.g., hydroxyl radicals)

Oxidative degradation, often involving reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), contributes to the transformation of this compound in the environment and in advanced oxidation processes (AOPs) used for water treatment.

Hydroxyl radicals are highly reactive oxidants capable of degrading a wide range of organic contaminants. mdpi.com They can initiate the degradation of aromatic compounds through various mechanisms, including hydrogen atom transfer and radical adduct formation. mdpi.com

Studies have investigated the reaction of benzothiazoles with hydroxyl radicals. The second-order rate constant for the reaction between benzothiazole (BTH) and hydroxyl radicals at pH 7 has been determined. researchgate.net This indicates a relatively high reactivity of benzothiazoles with •OH radicals in the aqueous phase, suggesting that atmospheric aqueous-phase oxidation by •OH could be an effective degradation process. researchgate.net

Oxidative processes involving sulfate radicals have also been explored for the degradation of benzothiazoles. Advanced oxidation processes utilizing sulfate radicals, often generated from peroxomonosulfate (PMS) or peroxydisulfate (B1198043) (PS), have shown efficiency in degrading refractory benzothiazoles like BTH, 2-(methylthio)benzothiazole (B1198390) (MTBT), 2-benzothiazolsulfonate (BTSA), and 2-hydroxybenzothiazole (OHBT). acs.orgfrontiersin.org In a PMS/CuFe₄ system, sulfate radicals were identified as the main reactive species responsible for the degradation of these compounds under slightly acidic to neutral pH conditions. acs.org The reaction rate constants of these benzothiazoles towards sulfate radical have been determined. acs.org

The oxidation of benzothiazoles by sulfate radicals appears to primarily involve attack on the benzo ring via electron transfer, leading to the formation of hydroxylated intermediates. acs.org For 2-hydroxybenzothiazole (OHBT), the thiazole ring is preferentially broken down during oxidation. acs.org

Theoretical studies have also explored the atmospheric oxidation mechanism of 2-hydroxybenzothiazole initiated by hydroxyl radicals, predicting potential pathways including hydrogen abstraction, peroxy radical formation, and ring cleavage depending on atmospheric conditions. researchgate.net

Derivatives and Structure Activity Relationship Sar Studies of Benzothiazolinone

Design and Synthesis of Diverse Benzothiazolinone Derivatives

The design and synthesis of diverse this compound derivatives involve various strategies to introduce different functional groups and moieties onto the core scaffold. A common approach for synthesizing 2-aminobenzothiazoles, key intermediates for many derivatives, involves the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, acids, or nitriles ekb.eg. Other methods include the Hofmann method, Jacobson cyclization, and metal-catalyzed cyclizations researchgate.net.

For instance, a series of 2-arylbenzothiazole derivatives have been synthesized via the condensation of 2-aminothiophenol with benzaldehydes, often using catalysts like sodium hydrosulfite unife.it. The synthesis of 2,6-disubstituted benzothiazoles may involve multi-step procedures starting from appropriately substituted 2-aminothiophenols unife.it.

Molecular hybridization is another significant strategy, involving the covalent fusion of the benzothiazole (B30560) core with other biologically active pharmacophores to create single molecules with potentially improved or multi-target activity bohrium.comresearchgate.netf1000research.com. This approach can lead to compounds with enhanced therapeutic effects and the ability to overcome drug resistance researchgate.netrsc.org. Examples include hybrids of benzothiazole with hydroxamic acid, triazole, or other heterocyclic rings bohrium.comf1000research.comrsc.org.

Influence of Substituent Effects on Chemical Reactivity and Biological Potency

The nature and position of substituents on the this compound ring significantly influence both its chemical reactivity and biological potency researchgate.netmdpi.com. Electron-donating or electron-withdrawing properties of substituents can impact the electronic distribution within the molecule, affecting its interactions with biological targets zu.edu.pk.

For example, studies on benzothiazole derivatives have shown that adding halogen substituents to certain positions can improve activity, while adding methyl, methoxy, or nitro groups to other positions might reduce it jchemrev.com. The position of a substituent, even if the substituent itself is the same, can lead to different biological outcomes, highlighting the importance of positional isomerism researchgate.net.

In some cases, electron-donor substituents in the benzothiazole fragment and electron-acceptor substituents in a linked aromatic ring have shown enhanced antitumor effects mdpi.com. Steric hindrance caused by bulky substituents can also play a relevant role in determining biological activity, such as the ability to inhibit M. tb proliferation nih.gov.

Structure-Activity Relationships in Bioactive this compound Analogues

SAR studies are crucial for identifying the structural features responsible for the observed biological activities of this compound analogues researchgate.neteurekaselect.com. These studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological effects.

Research has revealed that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are often critical for various biological activities researchgate.net.

Positional Isomerism and Substituent Nature Effects

The nature of the substituent (e.g., electron-donating, electron-withdrawing, size, lipophilicity) at a specific position also plays a critical role in determining potency and selectivity nih.govnih.gov. Studies have shown that the presence of certain functional groups, such as dihydroxy substitution on an aromatic ring linked to a benzothiazole hydrazone, resulted in strong cytotoxic effects unich.it. Conversely, bulky substituents have been shown to decrease activity in some cases nih.gov.

Molecular Hybridization Strategies

Molecular hybridization, as discussed earlier, is a powerful SAR strategy that combines different pharmacophores to create novel compounds with potentially improved or broadened activity profiles researchgate.netf1000research.comnih.gov. This approach is based on the idea that linking two or more active moieties can result in synergistic effects, leading to enhanced potency, reduced toxicity, or the ability to target multiple pathways researchgate.netrsc.org.

Computational Approaches to SAR Prediction

Computational approaches play an increasingly important role in modern SAR studies and drug discovery eurekaselect.comnih.gov. Techniques such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations can be used to predict the biological activity of new compounds based on their chemical structures and to gain insights into their interactions with biological targets eurekaselect.comnih.govbiorxiv.org.

QSAR models aim to establish a mathematical relationship between structural descriptors of compounds and their biological activity, allowing for the prediction of activity for untested analogues nih.gov. Molecular docking helps to predict the binding mode and affinity of a compound to a target protein, providing valuable information for rational design f1000research.comnih.gov. Molecular dynamics simulations can further explore the stability of the ligand-protein complex and the dynamic behavior of the system biorxiv.org. These computational tools can significantly accelerate the process of identifying promising this compound derivatives by prioritizing synthesis and experimental testing of compounds with favorable predicted properties nih.govbiorxiv.org.

Computational methods can also be used to predict pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with a higher likelihood of success in preclinical and clinical development nih.govresearchgate.net.

Environmental Chemistry and Degradation Studies of Benzothiazolinone

Occurrence and Distribution in Environmental Compartments

Benzothiazolinone and its derivatives (BTs) are considered high production volume chemicals, contributing to their widespread detection in diverse environmental matrices. acs.orgnih.gov Their presence in the environment stems from various sources, including the leaching of rubber products, tire wear particles, industrial wastewater, and urban runoff. researchgate.netacs.orgd-nb.inforesearchgate.net

Aquatic Environments (e.g., fresh water, marine water, wastewater)

This compound is commonly found in aquatic environments, including freshwater, marine water, and wastewater. researchgate.netmdpi.comrsc.org Studies have reported its presence in rivers, drinking water, and marine water. d-nb.inforsc.org Concentrations can vary significantly depending on the proximity to sources such as wastewater treatment plants (WWTPs) and areas with high urban runoff. rsc.orgresearchgate.net For instance, benzothiazole (B30560) has been detected in river water at concentrations ranging from 58 to 856 ng L⁻¹. rsc.org In wastewater influent and effluent, benzothiazole is also consistently detected. rsc.orgresearchgate.net Research in the Greenland Sea, a sub-Arctic marine environment, detected total benzothiazole concentrations ranging from 0.2 to 1043 ng L⁻¹, indicating both local emissions and potential long-range transport to remote areas. nih.gov

Data on the occurrence of benzothiazoles in various aquatic environments:

| Environment Type | Concentration Range (approx.) | Notes | Source |

| River Water | 58 - 856 ng L⁻¹ | Downstream of wastewater discharge | rsc.org |

| Marine Water (Greenland Sea) | 0.2 - 1043 ng L⁻¹ (Total BTHs) | Influenced by local emissions and transport | nih.gov |

| Wastewater Influent | Detected | Consistent presence | rsc.orgresearchgate.net |

| Wastewater Effluent | Detected | Consistent presence | rsc.orgresearchgate.net |

| Drinking Water | Detected | Presence reported | d-nb.info |

Terrestrial Ecosystems (e.g., soil, dust)

This compound and its derivatives have also been detected in terrestrial ecosystems, including soil and dust. acs.orgnih.govresearchgate.net Tire wear particles contribute significantly to the presence of benzothiazoles in road dust and roadside soil. researchgate.netnih.govrsc.org Studies have reported the occurrence of benzothiazole and its derivatives in road dust and indoor parking lot dust samples at concentrations ranging from a few ng/g to several thousand ng/g. nih.gov For example, a study found median concentrations of benzothiazoles in road dust ranging from 2.28 to 3120 ng/g. nih.gov Benzothiazoles have also been identified in indoor dust, originating from sources such as textiles, shoe abrasion, and building materials. researchgate.netrsc.org

Data on the occurrence of benzothiazoles in terrestrial environments:

| Environment Type | Concentration Range (approx.) | Notes | Source |

| Road Dust | 2.28 - 3120 ng/g (median) | Benzothiazole and derivatives | nih.gov |

| Indoor Parking Lot Dust | 2.38 - 3830 ng/g (median) | Benzothiazole and derivatives | nih.gov |

| Indoor Dust | Detected | From textiles, shoe abrasion, building materials | researchgate.netrsc.org |

| Roadside Soil | Detected | Associated with tire wear | rsc.org |

Environmental Fate and Transport Mechanisms

The environmental fate and transport of this compound are influenced by its physical and chemical properties, as well as environmental conditions. These mechanisms determine how the compound moves between different environmental compartments and its potential for persistence and accumulation.

Volatilization and Leaching Characteristics

Benzothiazole generally has a low vapor pressure, suggesting that it is predominantly found in condensed phases rather than readily volatilizing into the air. researchgate.net However, benzothiazole can be volatilized from water under certain conditions. acs.orguri.edu Leaching is a significant transport mechanism, particularly from sources like rubber products and tire wear particles. researchgate.netacs.orgresearchgate.net Benzothiazoles can leach from crumb rubber material and asphalt (B605645) containing recycled rubber. acs.org Their water solubility suggests that leaching into aquatic environments and groundwater is a likely pathway. acs.orgresearchgate.net Studies have indicated that the detection of benzothiazoles in groundwater and surface water near industrial areas suggests potential leaching through soil layers. researchgate.net

Sorption to Particulate Matter and Sediments

The sorption behavior of this compound to particulate matter and sediments plays a crucial role in its environmental distribution and fate. While some sources suggest that due to their water solubility, benzothiazoles are unlikely to strongly sorb to particles and settle to sediments, other studies indicate that sorption does occur. acs.orguri.edu Benzothiazoles can partition to suspended particulate matter (SPM) and sediments in aquatic environments. ufz.deresearchgate.net The organic carbon content of sediments can influence the sorption of organic compounds. researchgate.netx-mol.net Research on the sorption of benzothiazoles onto sandy aquifer material has shown that sorption is an important factor influencing their behavior in the environment. researchgate.net The extent and reversibility of sorption can vary between different benzothiazole derivatives. researchgate.net

Degradation Pathways and Kinetics

This compound can undergo various degradation processes in the environment, including biological, chemical, and photolytic degradation. acs.orgnih.gov Understanding these pathways and their kinetics is essential for assessing the persistence and transformation of the compound.

Microbial degradation is a significant process for the removal of benzothiazoles in water and wastewater. d-nb.info Aerobic mixed cultures have shown the ability to utilize benzothiazoles as a carbon, nitrogen, and energy source. d-nb.info Benzothiazole and 2-hydroxybenzothiazole (B105590) can be microbially degraded in water relatively quickly under aerobic conditions. d-nb.info However, some derivatives, like 2-methylthiobenzothiazole, have shown stability under aerobic conditions. d-nb.info Anaerobic degradation of benzothiazoles has also been observed, although information on specific pathways is less extensive. d-nb.info

Photolytic degradation, driven by sunlight or UV irradiation, can also contribute to the transformation of this compound in aquatic environments. acs.orgnih.gov Studies have demonstrated the photolysis of 2-mercaptobenzothiazole (B37678) in water, producing benzothiazole and 2-hydroxybenzothiazole as main degradation products. gov.bc.ca Advanced oxidation processes, such as UV-activated peracetic acid, have been investigated for the degradation of benzothiazole in water, showing efficient removal with pseudo first-order kinetics. rsc.org Hydroxyl radicals have been identified as playing a major role in the degradation of benzothiazole in some advanced oxidation processes. rsc.orgnih.gov Electron beam irradiation has also been shown to effectively degrade benzothiazole in water, following pseudo first-order kinetics, with degradation primarily occurring through the opening of the benzene (B151609) ring. nih.gov

The degradation kinetics of benzothiazoles can be influenced by various factors, including pH, initial concentration, and the presence of other substances. rsc.org For instance, in the UV-activated peracetic acid process, the pseudo first-order rate constants for benzothiazole degradation decreased with increasing pH and initial concentration, while showing a positive relationship with the peracetic acid dose. rsc.org

Data on degradation kinetics (example from UV-activated peracetic acid process):

| Compound | Pseudo First-Order Rate Constant (k) | Conditions | Source |

| Benzothiazole | 0.059 min⁻¹ | UV/PAA process | rsc.org |

| Benzotriazole (B28993) | 0.155 min⁻¹ | UV/PAA process | rsc.org |

Note: These values are specific to the UV/PAA process and serve as an example of kinetic data.

Degradation pathways can involve various reactions, including hydroxylation and ring opening. rsc.orgnih.gov For benzothiazole, degradation pathways in the UV-activated peracetic acid process included hydroxylation, triazole ring opening (for benzotriazole, but the study also discusses benzothiazole), and benzene ring opening. rsc.org Electron beam irradiation of benzothiazole primarily led to the opening of the benzene ring. nih.gov

Photolytic Degradation Processes of this compound

Photolytic degradation involves the breakdown of compounds upon exposure to light, particularly UV-Vis irradiation. Studies have investigated the photodegradation of this compound and related benzothiazoles in aqueous environments. For instance, the photodegradation of benzisothiazolinone in water under UV-Vis irradiation resulted in the formation of fourteen photoproducts. The proposed degradation mechanism involves isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes. researchgate.net

Research on the photodegradation of benzothiazole (BTH) in a heterogeneous photo-Fenton-like system under UV light irradiation demonstrated effective removal. nih.govresearchgate.net In this system, 88.1% of BTH was removed with the addition of oxalic acid and α-Fe₂O₃ using a high-pressure mercury lamp (365 nm). nih.govresearchgate.net The degradation followed a first-order kinetic model. nih.gov The photoproduction of hydroxyl radicals (•OH) was determined to play a role in the degradation. nih.govresearchgate.net

Another study explored the photodegradation of benzothiazole using the UV-activated peracetic acid (UV/PAA) process, observing efficient degradation. rsc.org This process involved the generation of •OH and carbon-centered radicals (R–C•) which contributed to the degradation of benzothiazole. rsc.org

Hydrolytic Degradation Processes

Hydrolytic degradation involves the cleavage of chemical bonds through reaction with water. While some benzothiazole derivatives, such as certain 2-styrylbenzothiazolium salts, have shown stability in water at specific pH ranges, hydrolysis can occur under certain conditions. chemicalpapers.com For example, at pH 8, the hydrolysis of 2-styryl-3-R-benzothiazolium salts resulted in the formation of 2-styrylbenzothiazole (B224385) and other products. chemicalpapers.com

Studies on the hydrolytic degradation of other compounds, like the ester group in ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(1,3-thiazol-2-yl)acrylate, have shown base-catalyzed hydrolysis. vulcanchem.com While direct extensive data on the hydrolysis of the core this compound structure is less prevalent in the provided search results, the potential for hydrolytic transformation exists, particularly for substituted benzothiazolinones or under specific environmental conditions like elevated pH.

Microbial Biotransformation and Biodegradation

Microbial biotransformation and biodegradation are significant processes in the environmental fate of this compound and its derivatives. Various microorganisms, including bacteria from activated sludge, have demonstrated the capability to transform and degrade these compounds. researchgate.netbibliotekanauki.pl

Aerobic Degradation Mechanisms

Under aerobic conditions, several bacterial strains have been identified that can degrade benzothiazoles. For instance, Rhodococcus species, including Rhodococcus erythropolis and Rhodococcus rhodochrous, have been shown to degrade benzothiazole (BT) and 2-hydroxybenzothiazole (OBT). mdpi.comnih.govosti.govnih.gov Pseudomonas putida strain HKT554, a Gram-negative bacterium, has also been reported to transform benzothiazole derivatives, including benzothiazole and 2-mercaptobenzothiazole (MBT), forming 2-(3H)-benzothiazolone/2-hydroxybenzothiazole. nih.govresearchgate.net

Aerobic degradation pathways often involve the hydroxylation of the benzothiazole ring. frontiersin.org Studies with Rhodococcus isolates suggest that benzothiazole degradation pathways converge into 2-hydroxybenzothiazole (OBT), which is then further hydroxylated to form a dihydroxybenzothiazole derivative. nih.govosti.govnih.gov This dihydroxy derivative can be further degraded, potentially through ring cleavage. nih.gov

While benzothiazole and 2-hydroxybenzothiazole can be microbially degraded relatively quickly under aerobic conditions, some derivatives like methylthiobenzothiazole (MTBT) have been shown to be more stable. d-nb.info Mercaptobenzothiazole (MBT) can be methylated to MTBT by bacteria. d-nb.infoethz.ch

Research findings highlight the role of specific enzymes in aerobic degradation. For example, the transformation of benzothiazole to 2-hydroxybenzothiazole under aerobic conditions likely requires molecular oxygen and is potentially catalyzed by an oxidase or monooxygenase enzyme. nih.gov

Anaerobic Degradation Mechanisms

Studies on the anaerobic degradation of benzothiazoles are less extensive compared to aerobic conditions, but some research indicates that microorganisms in anaerobic environments can also transform these compounds. d-nb.inforesearchgate.net While anaerobic treatment may not lead to the complete transformation of certain derivatives like hydroxybenzothiazole, partial degradation of others, such as methylthiobenzothiazole, has been observed. d-nb.info

In anaerobic resting cell assays, benzothiazole-2-sulfonate (BTSO₃) was transformed into 2-hydroxybenzothiazole (OBT) in stoichiometric amounts by a Rhodococcus erythropolis strain. nih.govosti.govnih.govethz.ch This suggests that the conversion of BTSO₃ to OBT can occur in the absence of oxygen. ethz.ch

Anaerobic biodegradation has been investigated in systems like anaerobic fluidized-bed membrane bioreactors treating benzothiazole-contaminated wastewater, showing significant removal efficiency after adaptation. researchgate.net Dominant microbial genera in such systems under anaerobic conditions have included Clostridium sensu stricto, which has been linked to the metabolism of benzothiazole. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective techniques for the removal of recalcitrant organic compounds like this compound derivatives from water and wastewater. nih.govresearchgate.netnih.govtandfonline.com AOPs involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively decompose organic pollutants. nih.govresearchgate.netnih.gov

Various AOP methods have been applied to the degradation of benzothiazole, including UV-based oxidation, ozone-based degradation, electrochemical oxidation, and catalytic oxidation. tandfonline.com The UV-activated peracetic acid (UV/PAA) process has been shown to efficiently degrade benzothiazole. rsc.org Sulfate radical-based AOPs, often employing persulfate activated by heat or other methods, have also proven effective for benzothiazole degradation in the aqueous phase. researchgate.netnih.govtandfonline.comresearchgate.net

Research on sulfate radical-based AOPs for benzothiazole degradation has explored the impact of parameters such as oxidant type, temperature, concentration, and pH. researchgate.netnih.govresearchgate.net Higher degradation rates can be achieved by optimizing these parameters. researchgate.netnih.govresearchgate.net The primary radicals responsible for degradation can vary with pH, with sulfate radicals being dominant in acidic conditions and a combination of hydroxyl and sulfate radicals in basic conditions. nih.gov

The combination of UV irradiation and H₂O₂ treatment has also been reported to completely decompose aqueous phase benzothiazole under optimized conditions. tandfonline.com Additionally, the degradation of benzothiazole has been achieved through the combined adsorption process with the Fenton reaction. tandfonline.com

Identification and Characterization of this compound Degradation Products

The identification and characterization of degradation products are essential for understanding the transformation pathways and assessing the potential environmental impact of this compound. Various analytical techniques are employed for this purpose, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS). researchgate.netnih.govnih.govacs.org

In the photolytic degradation of benzisothiazolinone, fourteen photoproducts were identified, and their structures were elucidated using techniques like GC-MS, LC-MS/MS, and FT-ICR-MS. researchgate.net These identifications helped in proposing a photo-induced degradation mechanism. researchgate.net

During the degradation of benzothiazole in a photo-Fenton-like system, six transformation products were identified using liquid chromatography coupled with high-resolution tandem mass spectrometry. nih.gov Monitoring the concentrations of sulfate and nitrate (B79036) ions provided further insight into the ultimate decomposition of intermediate products. nih.gov

Microbial degradation studies have also led to the identification of key transformation products. For instance, 2-hydroxybenzothiazole (OBT) has been consistently identified as a crucial intermediate in the biodegradation of benzothiazole and benzothiazole-2-sulfonate under both aerobic and anaerobic conditions. nih.govosti.govnih.govnih.govresearchgate.netfrontiersin.orgethz.ch Further aerobic degradation of OBT by Rhodococcus isolates has shown the transient accumulation of a dihydroxybenzothiazole product. nih.govosti.govnih.gov

In the context of fungicide-derived benzothiazoles, such as 2-(thiocyanomethylthio)benzothiazole (TCMTB), degradation products like mercaptobenzothiazole (MBT) and methylthiobenzothiazole (MTBT) have been identified through aerobic batch degradation tests. acs.org

Advanced oxidation processes also yield various degradation products. Studies using the UV/PAA process for benzothiazole degradation identified products resulting from hydroxylation, triazole ring opening, and benzene ring opening. rsc.org

Structural Elucidation of Photoproducts and Metabolites

The structural elucidation of photoproducts and metabolites is crucial for understanding the environmental fate and potential impact of this compound. Studies on the photodegradation of benzisothiazolinone (BIT), a related compound, in water under UV-Vis irradiation have shown the formation of numerous photoproducts. researchgate.net Techniques such as GC-MS, LC-MS/MS, and FT-ICR-MS are employed to determine the chemical structures of these transformation products. researchgate.net Proposed photodegradation mechanisms involve processes like isomerization, oxidation, hydroxylation, hydrolysis, and elimination. researchgate.net

Biotransformation of benzothiazole derivatives has also been investigated. For example, studies on the metabolism of 2-mercaptobenzothiazole (MBT) by microorganisms like Rhodococcus rhodochrous have identified several metabolites. nih.gov Spectroscopic methods, including in situ 1H NMR, are used to monitor the degradation kinetics and identify the structures of the metabolites formed during biological processes. nih.gov The transformation pathways can involve hydroxylation reactions on the aromatic ring. nih.gov

The complexity of photochemical and biological reactions can lead to the formation of multiple transformation products, making their identification and structural elucidation challenging. researchgate.net High-performance liquid chromatography coupled with mass spectrometry techniques, such as HPLC-ESI-TOFMS and LC-HR-MS/MS, are valuable tools for the structural elucidation of these complex mixtures and for identifying transient and persistent transformation products. researchgate.netacs.org

Environmental Persistence of Transformation Products

The environmental persistence of this compound transformation products is a significant factor in assessing their potential long-term environmental impact. While some benzothiazole derivatives and their transformation products can be partially removed during biological wastewater treatment, they are often not completely mineralized and can be discharged into the aquatic environment. snu.ac.krresearchgate.net

Studies have indicated that some transformation products of benzothiazoles may be persistent in the environment. For instance, 2-mercaptobenzothiazole (2-MBT), a transformation product of 2-(thiocyanomethylthio)benzothiazole (TCMTB), can undergo photolysis to form benzothiazole (BT) and 2-hydroxybenzothiazole (HOBT). ask-force.org 2-MBT can also be biomethylated to form 2-(methylthio)benzothiazole (B1198390) (MTBT), which has been reported to be resistant to sunlight photolysis. ask-force.org These transformation products have been detected in surface waters, drinking waters, sediments, and biota, albeit often at low concentrations. ask-force.org

The persistence of transformation products can be influenced by various environmental factors and the specific degradation pathway. For example, the stability of compounds in water can be affected by pH and the presence of reactive species like hydroxyl radicals and reactive chlorine species, as observed in studies involving UV/chlorine processes for benzothiazole degradation. nih.gov Some transformation products, particularly those formed during photochemical processes, may be resistant to further degradation. gdut.edu.cn

Ecotoxicological Implications of this compound Transformation Products

The transformation of this compound in the environment can lead to products with different ecotoxicological profiles compared to the parent compound. Assessing the toxicity of these transformation products is essential for a comprehensive understanding of the environmental risks associated with this compound.

In Silico Ecotoxicity Prediction of Degradation Products

Computational methods, such as in silico toxicity prediction tools, are increasingly used to estimate the potential toxicity of degradation products when experimental data is limited. researchgate.netscielo.org.corsc.org These methods can provide insights into various toxicological endpoints, including mutagenicity, acute toxicity to aquatic organisms (e.g., fish LC50), and oral toxicity in mammals (e.g., rat LD50). researchgate.net

Studies utilizing in silico approaches have predicted that some photoproducts of benzisothiazolinone, particularly those containing phenolic or sulfino groups, may be potentially more toxic than the parent compound. researchgate.net While in silico predictions offer valuable initial assessments, their results are often compared with experimental data for validation. researchgate.net For example, the ECOSAR model has been used to assess the aquatic toxicity of benzothiazole and its transformation products to aquatic species like fish, expressed as median lethal concentration (LC50). nih.govgdut.edu.cn

In silico toxicity predictions can also highlight potential toxicological alerts, such as hepatotoxicity or carcinogenicity, for specific degradation products. rsc.org However, it is important to note that in silico predictions are theoretical and may not always correlate with in vitro or in vivo toxicity assays. mdpi.com

Bioavailability of Degradation Products

The bioavailability of degradation products determines their potential to be taken up by organisms and exert toxic effects. Bioavailability is influenced by the chemical properties of the transformation products and the characteristics of the environmental matrix (e.g., water, soil, sediment).

While specific studies on the bioavailability of this compound degradation products are less extensively documented in the provided search results, research on related tire-derived compounds, including benzothiazoles and their transformation products, offers some insights. These compounds can be present in various environmental compartments, including soil and water, and have been detected in plants. frontiersin.org

Hydroponic studies, although conducted under controlled conditions and often at higher concentrations than typically found in the environment, have demonstrated the uptake and translocation of tire-derived compounds like benzothiazole and 2-mercaptobenzothiazole from roots to leaves in plants. frontiersin.org This suggests that some benzothiazole transformation products may be bioavailable to plants, potentially leading to their entry into the food chain.

Factors influencing the bioavailability of contaminants in soil include the properties of the soil (e.g., organic matter content, pH), the properties of the compound (e.g., water solubility, sorption coefficient), and plant-specific factors (e.g., root exudates). oregonstate.edunih.gov For instance, water extraction has been found to characterize the bioavailability of some contaminants in soil to edible plants more accurately. nih.gov The presence of dissolved organic carbon in soil can also be correlated with the bioavailability of certain compounds. nih.gov

The potential for bioaccumulation of benzothiazole transformation products in aquatic organisms has also been raised as a concern, although detailed studies specifically on bioaccumulation factors for individual transformation products were not prominently featured in the search results. researchgate.net

Advanced Characterization and Computational Approaches in Benzothiazolinone Research

Spectroscopic and Spectrometric Characterization Techniques for Benzothiazolinone and its Derivatives

Various spectroscopic and spectrometric methods are employed to confirm the structure and purity of synthesized this compound compounds and to study their interactions and transformations.

Mass Spectrometry (GC-MS, LC-MS/MS, FT-ICR-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their identification and structural elucidation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are frequently used.

GC-MS has been utilized for the analysis of benzothiazole (B30560) in various matrices, including environmental waters and wine. In one study, GC-MS was employed to detect benzothiazole in Italian wines, with the mass spectrum showing a molecular ion at m/z 135 as the main peak and a less abundant peak at m/z 108, corresponding to the loss of HCN from the molecular ion acs.org. This technique, coupled with headspace solid-phase microextraction (HS-SPME), allowed for the detection of benzothiazole in wine at levels as low as 45 ppt (B1677978) acs.org.

LC-MS/MS is particularly useful for the analysis of more complex or less volatile this compound derivatives. It has been applied in the study of the photodegradation of benzisothiazolinone, where LC-MS/MS, along with GC-MS and FT-ICR-MS, helped elucidate the chemical structures of fourteen photoproducts researchgate.net. This allowed for the proposal of a photo-induced degradation mechanism involving processes like isomerization, oxidation, hydroxylation, hydrolysis, and elimination researchgate.net. High-resolution mass spectrometry (HRMS) is also commonly used to characterize newly synthesized benzothiazole analogues, providing accurate mass measurements to confirm their elemental composition jyoungpharm.orgjyoungpharm.org. FT-ICR-MS, known for its high mass resolving power and accuracy, is coupled with separation techniques like GC and LC for the analysis of complex samples, including those in metabolomics and proteomics, which can involve benzothiazole-related compounds mdpi.comnih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for determining the detailed molecular structure and connectivity of this compound derivatives. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can confirm the presence and position of different atoms and functional groups within the molecule.

¹H NMR and ¹³C NMR are routinely used to characterize newly synthesized benzothiazole derivatives, providing data that confirms their proposed structures jyoungpharm.orgjyoungpharm.orgekb.egderpharmachemica.commdpi.comjbarbiomed.comarabjchem.org. For instance, in the characterization of novel benzothiazole–isoquinoline derivatives, ¹H and ¹³C NMR analyses were performed to verify the structures mdpi.com. Similarly, synthesized benzothiazole derivatives with a pyrazole (B372694) moiety were characterized using elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and mass spectroscopy jbarbiomed.com.

NMR studies can also provide insights into the behavior of benzothiazole compounds in solution, such as tautomerization and interactions with other molecules. ¹H and ¹³C NMR, along with two-dimensional NMR techniques like HMBC, have been used to clarify the tautomerization phenomenon of benzothiazolylacetonitrile azo dyes, revealing their predominant existence in the Z-hydrazone form in deuterated chloroform, reinforced by intramolecular hydrogen bonding diva-portal.org. Differences in NMR chemical shifts, particularly for NH protons, have been observed between ortho- and para-substituted aminophenyl benzothiazoles, indicating the presence of intramolecular hydrogen bonding in the ortho-substituted compounds uq.edu.au.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives by analyzing their characteristic vibrational frequencies.

FT-IR spectroscopy is commonly used to characterize synthesized benzothiazole derivatives ekb.egderpharmachemica.commdpi.comjbarbiomed.comarabjchem.org. The IR spectra can show characteristic stretching bands for various functional groups. For example, in the IR spectra of novel benzothiazole–isoquinoline derivatives, an N-H stretching band was observed between 3289 and 3261 cm⁻¹, and a C=O band for the amide double bond appeared between 1619 and 1512 cm⁻¹, supporting the target amidation mdpi.com. For metal complexes derived from a benzothiazole ligand, FT-IR analysis showed characteristic bands corresponding to N-H, C-H, C=N, and C-S stretching vibrations, confirming the coordination of imino nitrogen, aromatic sulfur, and phenolic oxygen atoms with metal ions orientjchem.orgqu.edu.iq. Vibrational spectra calculated using Density Functional Theory (DFT) have also been compared with experimental FT-IR data to help elucidate molecular structures and confirm vibrational assignments researchgate.netacademie-sciences.fr.

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is used to study the electronic transitions and absorption properties of this compound compounds, providing information about their electronic structure and conjugation. Photophysical properties, such as fluorescence and phosphorescence, are also investigated for compounds with potential applications in areas like organic light-emitting diodes (OLEDs) and biological probes.